6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Antitumor Evaluation
Quinoline derivatives have been synthesized and evaluated for antitumor activities. The structure-activity relationship analysis highlights essential features for significant antitumor activity, including a positive charge density, a basic side chain with specific pKa values, and conformational flexibility of this side chain (Alvarez-Ibarra et al., 1997).
Antifungal Activity
The synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives has shown promising antifungal activities. Compounds were tested against various fungi, with some exhibiting high inhibitory effects. The study also explored the mechanism of action against Fusarium oxysporum, highlighting the potential of these compounds in antifungal applications (Guang-Fang Xu et al., 2007).
Photophysical Properties
Research on azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) has yielded compounds with significant photophysical properties. These properties are solvent polarity-dependent, offering potential applications in fluorescent labeling and sensing technologies (Padalkar & Sekar, 2014).
Antibacterial and Anticancer Agents
The modification of quinolone-3-carboxylic acid scaffolds, such as in ciprofloxacin derivatives, has been explored to switch activity from antibacterial to anticancer. Some synthesized compounds demonstrated significant activity against various cancer cell lines, showing the versatility of quinoline derivatives in developing new therapeutic agents (Ahadi et al., 2020).
Synthesis and Antibacterial Evaluation
The synthesis of 6-fluoro-1,4-dihydro-4-oxo-7-piperazinyl-1-(4-thiazolylmethyl)quinoline-3-carboxylic acids and their evaluation against a series of Gram-positive and Gram-negative bacteria have been conducted. Although no significant antibacterial activity was found, such studies contribute to the ongoing search for new antibacterial agents (Zhang et al., 1991).
Future Directions
This compound exhibits unique properties that can be applied in various scientific fields, making it an invaluable material for studying and developing innovative solutions. Its potential applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc., make it a promising area for future research .
properties
IUPAC Name |
6-fluoro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-7(2)14-19-20-15(23-14)18-13(22)10-6-17-11-4-3-8(16)5-9(11)12(10)21/h3-7H,1-2H3,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYRIGVXVWRKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide |
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